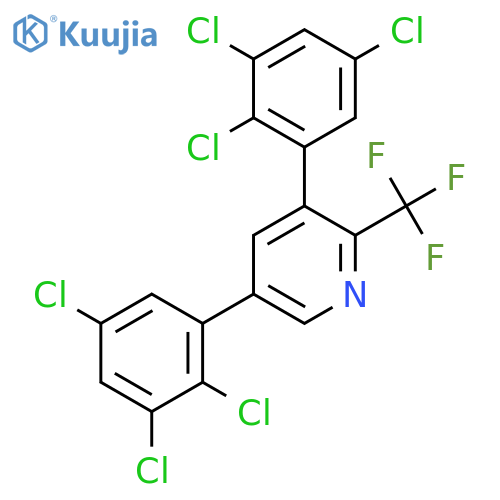Cas no 1361652-62-1 (3,5-Bis(2,3,5-trichlorophenyl)-2-(trifluoromethyl)pyridine)

1361652-62-1 structure
商品名:3,5-Bis(2,3,5-trichlorophenyl)-2-(trifluoromethyl)pyridine
CAS番号:1361652-62-1
MF:C18H6Cl6F3N
メガワット:505.960149288177
CID:4966678
3,5-Bis(2,3,5-trichlorophenyl)-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3,5-Bis(2,3,5-trichlorophenyl)-2-(trifluoromethyl)pyridine
-
- インチ: 1S/C18H6Cl6F3N/c19-8-2-10(15(23)13(21)4-8)7-1-12(17(28-6-7)18(25,26)27)11-3-9(20)5-14(22)16(11)24/h1-6H
- InChIKey: XENZHAHXQOMBQB-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(=CC=1C1C(C(F)(F)F)=NC=C(C2C=C(C=C(C=2Cl)Cl)Cl)C=1)Cl)Cl
計算された属性
- せいみつぶんしりょう: 504.855400 g/mol
- どういたいしつりょう: 502.858350 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 2
- 複雑さ: 538
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 8.8
- トポロジー分子極性表面積: 12.9
- ぶんしりょう: 505.9
3,5-Bis(2,3,5-trichlorophenyl)-2-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013031215-500mg |
3,5-Bis(2,3,5-trichlorophenyl)-2-(trifluoromethyl)pyridine |
1361652-62-1 | 97% | 500mg |
823.15 USD | 2021-06-22 | |
| Alichem | A013031215-250mg |
3,5-Bis(2,3,5-trichlorophenyl)-2-(trifluoromethyl)pyridine |
1361652-62-1 | 97% | 250mg |
480.00 USD | 2021-06-22 | |
| Alichem | A013031215-1g |
3,5-Bis(2,3,5-trichlorophenyl)-2-(trifluoromethyl)pyridine |
1361652-62-1 | 97% | 1g |
1,445.30 USD | 2021-06-22 |
3,5-Bis(2,3,5-trichlorophenyl)-2-(trifluoromethyl)pyridine 関連文献
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
1361652-62-1 (3,5-Bis(2,3,5-trichlorophenyl)-2-(trifluoromethyl)pyridine) 関連製品
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
